Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate
Description
Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate is a benzoate ester derivative featuring a benzotriazole moiety linked via an acetylated amino group. This compound is synthesized through a reductive amination reaction between ethyl 4-aminobenzoate and 2-(benzotriazol-1-yl)acetic acid derivatives, often employing sodium triacetoxyborohydride (NaBH(OAc)₃) as a reducing agent in dichloroethane (DCE) . The benzotriazole group is notable for its corrosion-inhibiting properties and utility in stabilizing reactive intermediates, making this compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-2-24-17(23)12-7-9-13(10-8-12)18-16(22)11-21-15-6-4-3-5-14(15)19-20-21/h3-10H,2,11H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALXHXAVVZFRKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 2-(benzotriazol-1-yl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety acts as a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and anticancer properties.
Industry: Utilized in the development of UV filters and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds, allowing it to bind effectively to biological molecules. This binding can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 4-[(3-Thienylmethyl)amino]benzoate
Structural Differences: Replaces the benzotriazole-acetyl group with a 3-thienylmethyl substituent. Synthesis: Prepared via reductive amination of ethyl 4-aminobenzoate with thienylmethylamine derivatives . Such derivatives are explored as intermediates in noncovalent inhibitor development targeting viral proteases .
Ethyl 4-[({[5-(4-Chlorobenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Structural Differences : Substitutes benzotriazole with a triazole-sulfanyl group bearing a 4-chlorobenzyl and pyrrole substituent.
Properties : The sulfanyl (S–) linker enhances nucleophilic reactivity, while the chlorobenzyl group increases hydrophobicity. The triazole core may participate in hydrogen bonding, influencing biological target interactions .
Ethyl 4-(2-(1H-Benzo[d]imidazol-2-yl thio)acetamido)benzoate (Compound A21)
Structural Differences: Features a benzimidazole-thioether group instead of benzotriazole. Synthesis: Synthesized via coupling of ethyl 4-aminobenzoate with 2-(benzimidazol-2-yl thio)acetic acid. Characterization includes FT-IR, ¹H-NMR, and elemental analysis . Implications: Benzimidazole derivatives are known for antimicrobial and antitumor activities; the thioether linkage may improve metabolic stability compared to ester or amide bonds .
Ethyl 4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoate
Structural Differences : Replaces benzotriazole with a 1,3-dioxoisoindole group.
Properties : The electron-withdrawing dioxoisoindole moiety may reduce electron density on the acetyl linker, affecting reactivity. This compound is listed in chemical databases (e.g., NSC402197) but lacks detailed activity reports .
Ethyl 4-[([1,1'-Biphenyl]-4-ylcarbonyl)amino]benzoate
Structural Differences: Substitutes the benzotriazole-acetyl group with a biphenyl carbonyl unit.
Structural and Functional Comparison Table
Key Observations
Biological Activity
Ethyl 4-[[2-(benzotriazol-1-yl)acetyl]amino]benzoate (CAS Number: 300388-96-9) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves a multi-step process:
- Formation of Benzotriazole Moiety : The reaction begins with the coupling of 4-aminobenzoic acid with 2-(benzotriazol-1-yl)acetyl chloride in an organic solvent like dichloromethane, using triethylamine as a base.
- Esterification : The resultant product is then esterified with ethanol in the presence of sulfuric acid to yield the final compound.
Chemical Structure
The compound features a benzotriazole moiety, which is known for its versatile applications in synthetic chemistry and biological systems. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O3 |
| Molecular Weight | 312.34 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds containing benzotriazole structures exhibit significant antimicrobial activity. This compound has been investigated for its effects against various bacterial strains, including Escherichia coli and Bacillus subtilis. Studies have shown that derivatives of benzotriazole can exhibit mild to moderate antibacterial properties .
Anticancer Potential
The compound has also been explored for its anticancer properties. In vitro studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Notably, benzotriazole derivatives have been shown to interfere with the activity of certain kinases involved in cancer progression, suggesting a potential role as a therapeutic agent .
Enzyme Inhibition
This compound is under investigation for its potential as an enzyme inhibitor. The benzotriazole moiety is known to interact with various enzymes, modulating their activity and potentially leading to therapeutic effects in diseases mediated by these enzymes .
The biological effects of this compound are thought to be mediated through several mechanisms:
- Enzyme Interaction : The compound's ability to bind to specific enzymes may inhibit their function, leading to reduced proliferation of pathogens or cancer cells.
- Radical Stabilization : The presence of the benzotriazole group may stabilize free radicals, which could enhance its antimicrobial and anticancer activities .
Case Studies and Research Findings
Several studies have highlighted the biological activities of related benzotriazole compounds:
- Antimicrobial Activity : A study demonstrated that benzotriazole derivatives exhibited significant antimicrobial activity against Pseudomonas fluorescens and other strains, supporting the potential application of this compound in treating infections .
- Anticancer Research : Research indicated that certain benzotriazole compounds could induce apoptosis in cancer cell lines, showcasing their potential as anticancer agents.
- Enzyme Inhibition Studies : Investigations into the inhibition of protein kinase CK2 by substituted benzotriazoles revealed promising results, suggesting that this compound might share similar inhibitory properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
